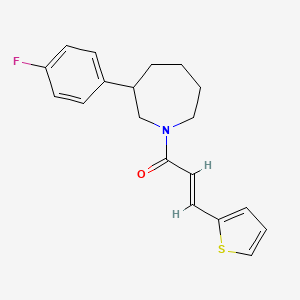
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H20FNOS and its molecular weight is 329.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(3-(4-fluorophenyl)azepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic organic compound notable for its unique structural features, including a fluorophenyl group, an azepane ring, and a thiophene moiety. These characteristics suggest potential applications in medicinal chemistry, particularly in drug development targeting neurological disorders and cancer.
The compound's molecular formula is C15H16FNO, with a molecular weight of 251.29 g/mol. Its structure can be represented as follows:
The biological activity of this compound is influenced by its ability to interact with various molecular targets, such as receptors or enzymes. The presence of the fluorine atom in the fluorophenyl group enhances the compound's binding affinity and stability, which is crucial for its pharmacological effects. The azepane ring may modulate the compound's pharmacokinetic properties, making it a candidate for further research in drug development.
Biological Activity
Research has indicated that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
Studies have shown that compounds with thiophene and azepane structures can inhibit tumor growth by interfering with cell signaling pathways associated with cancer proliferation. For instance, a related compound demonstrated significant cytotoxicity against human cancer cell lines, suggesting that this compound may possess similar properties.
Neuroprotective Effects
The potential neuroprotective effects of this compound are attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. Research indicates that derivatives containing azepane rings can enhance neuroprotection, which may be relevant for conditions like Alzheimer's disease.
Data Table: Biological Activities of Related Compounds
Case Study 1: Anticancer Activity
In vitro studies on a related compound showed it inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The study reported an IC50 value of 5 µM, indicating potent activity against cancer cell proliferation.
Case Study 2: Neuroprotection
A study investigating the neuroprotective effects of azepane derivatives demonstrated that these compounds reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents. The results suggested a significant decrease in cell death compared to controls.
Propiedades
IUPAC Name |
(E)-1-[3-(4-fluorophenyl)azepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FNOS/c20-17-8-6-15(7-9-17)16-4-1-2-12-21(14-16)19(22)11-10-18-5-3-13-23-18/h3,5-11,13,16H,1-2,4,12,14H2/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUBWZPUUBZIGV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)/C=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













